molecular formula C4H5N3O2S B1285071 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 61336-27-4

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No.: B1285071
CAS No.: 61336-27-4
M. Wt: 159.17 g/mol
InChI Key: GNVKJHXSZWAYFR-UHFFFAOYSA-N
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Description

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thione (C=S) group at position 5 and an acetic acid moiety at position 2. The thioxo group enhances reactivity and enables diverse chemical modifications, while the acetic acid moiety contributes to solubility and bioavailability.

Synthesis of this compound typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole precursors with chloroacetic acid . Characterization is performed via elemental analysis, IR spectroscopy (confirming C=S stretching at ~1250–1342 cm⁻¹), and chromatographic methods .

Properties

IUPAC Name

2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKJHXSZWAYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589212
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61336-27-4
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Ethyl Ester Precursors

A common and effective method involves the hydrolysis of ethyl esters of the corresponding 1,2,4-triazole thione derivatives:

  • Step 1: Synthesis of ethyl [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)thio]acetate by reaction of 1,2,4-triazole thione derivatives with ethyl bromoacetate under reflux in ethanol.
  • Step 2: Hydrolysis of the ethyl ester using aqueous sodium hydroxide (5%) under reflux conditions for 1 hour.
  • Step 3: Acidification of the reaction mixture to pH 1 followed by extraction with ethyl acetate.
  • Step 4: Evaporation and crystallization of the residue from chloroform to yield 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid with yields around 65-75%.

Data Table 1: Hydrolysis Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Melting Point (°C) Notes
1 Ethyl bromoacetate, ethanol, reflux 4h 65 134-136 Ethyl ester intermediate
2 5% NaOH, reflux 1h Hydrolysis to acid
3 Acidification to pH 1, extraction with EtOAc 75 Crystallization from chloroform

This method is well-documented in patent literature and provides a reliable route to the target acid.

Reaction of Hydrazides with Carbon Disulfide Followed by Cyclization

Another approach involves the initial formation of hydrazinecarbodithioate intermediates from hydrazides and carbon disulfide in the presence of potassium hydroxide, followed by cyclization to the triazole ring:

  • Hydrazides react with carbon disulfide and KOH in alcoholic media to form potassium hydrazinecarbodithioate salts.
  • Subsequent reflux with hydrazine hydrate induces cyclization to yield 4-amino-5-thioxo-1,2,4-triazole derivatives.
  • Further reaction with ethyl bromoacetate or similar alkylating agents introduces the acetic acid side chain.
  • Final hydrolysis steps yield the free acid.

This method typically provides yields ranging from 70% to 88%, with good purity after recrystallization from ethanol.

Alternative Synthetic Strategies

Direct Alkylation of 1,2,4-Triazole-5-thione

  • Sodium salt of the 1,2,4-triazole-5-thione is prepared by treatment with sodium metal in anhydrous ethanol.
  • Ethyl bromoacetate is added dropwise to this solution under reflux.
  • The reaction mixture is stirred, filtered, and the product is crystallized from ethanol.
  • Subsequent hydrolysis of the ester yields the target acetic acid derivative.

This approach is straightforward and has been reported with moderate to high yields (up to 80%) and good reproducibility.

Cyclization via Thiosemicarbazide Intermediates

  • Thiosemicarbazide derivatives are synthesized by reacting hydrazides with isothiocyanates in dry ethanol.
  • These intermediates undergo cyclization under basic conditions to form the 1,2,4-triazole-3-thione ring.
  • Alkylation and hydrolysis steps follow to introduce the acetic acid functionality.

This multi-step method allows for structural modifications and has yields between 52% and 88% depending on conditions.

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield Range (%) Advantages Disadvantages
Hydrolysis of ethyl ester Ethyl bromoacetate, NaOH Reflux in ethanol and NaOH (1h) 65-75 Simple, well-established Requires ester intermediate
Hydrazide + CS2 + cyclization Hydrazides, CS2, KOH, hydrazine Reflux in alcoholic medium 70-88 High yield, versatile Multi-step, longer reaction time
Direct alkylation of triazole-thione Sodium metal, ethyl bromoacetate Reflux in anhydrous ethanol ~80 Straightforward, reproducible Requires dry conditions
Thiosemicarbazide cyclization Hydrazides, isothiocyanates Reflux in ethanol, basic cyclization 52-88 Allows structural diversity Multi-step, moderate complexity

Research Findings and Notes

  • The hydrolysis of ethyl esters under alkaline conditions is the most commonly used and scalable method, providing consistent yields and purity suitable for further applications.
  • The hydrazide-carbon disulfide route offers flexibility for synthesizing substituted derivatives and is useful for medicinal chemistry exploration.
  • Direct alkylation methods require careful control of anhydrous conditions but simplify the synthesis by avoiding intermediate isolation.
  • Cyclization via thiosemicarbazides allows for functional group manipulation but involves more steps and longer reaction times.
  • Purification is typically achieved by crystallization from solvents such as ethanol, methanol, or chloroform, depending on solubility and product stability.

Chemical Reactions Analysis

Types of Reactions

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid and its derivatives. For instance:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 32 µg/mL against Escherichia coli, indicating potent antibacterial properties .
  • Antifungal Activity : While the antifungal activity is generally lower compared to its antibacterial effects, some derivatives show promising results against pathogenic fungi like Candida albicans .

Anticancer Potential

Research has also explored the cytotoxic effects of triazole derivatives on various cancer cell lines. For example:

  • In Vitro Studies : Compounds derived from this compound have shown cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture:

  • Fungicides : Due to its antifungal properties, derivatives of this compound are being evaluated as fungicides for crop protection against various fungal pathogens. Preliminary results indicate effective control over certain plant diseases .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity with MIC values as low as 32 µg/mL against E. coli.
Anticancer PotentialShowed cytotoxic effects on various cancer cell lines; potential mechanisms include apoptosis induction.
Agricultural ApplicationEvaluated as a fungicide; effective against specific fungal pathogens affecting crops.

Mechanism of Action

The mechanism of action of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the thioxo group and the triazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole derivatives allows for tailored pharmacological properties. Below is a comparative analysis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Activities Synthesis Method Reference
This compound (Target) H (core structure) C₄H₅N₃O₂S Antimicrobial, potential tuberculostatic Cyclization with chloroacetic acid
(E)-Methyl 2-(2-((1-(4-chloro-2-fluoro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-2-(methoxyimino)acetate 4-Chloro-2-fluoro-phenylsulfonamido, methyl ester C₂₆H₂₃ClFN₅O₆S Antimicrobial (NMR-confirmed structure) Multi-step alkylation/condensation
2-(2-{(1E)-2-[5-(3-Methylphenyl)-3-sulfanyl(1,2,4-triazol-4-yl)]-2-azavinyl}phenoxy)acetic acid 3-Methylphenyl, phenoxyacetic acid C₁₈H₁₅N₃O₃S Enhanced solubility, potential anticancer Imination and sulfhydryl substitution
2-(3-(Furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid Furan-2-yl C₈H₇N₃O₃S Improved bioavailability, antifungal Cyclization with furan derivatives
[3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]acetic acid 4-Methylphenyl C₁₁H₁₁N₃O₂S Antitubercular, low toxicity Alkylation of triazole thiols
4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid 3-Ethoxyphenyl, benzoic acid C₁₈H₁₆N₄O₃S High acidity, potential enzyme inhibition Condensation with benzaldehydes

Key Comparative Insights

Substituent Effects on Bioactivity Phenylsulfonamido Groups (e.g., ): Enhance antimicrobial activity due to electron-withdrawing effects and improved membrane penetration . Furan and Phenoxy Groups (): Increase lipophilicity and bioavailability, favoring antifungal action . Metal Salts (e.g., Zn²⁺, Cu²⁺): Derivatives of the target compound exhibit enhanced tuberculostatic activity due to metal coordination .

Synthesis and Reactivity

  • Alkylation with chloroacetic acid is a common method (), but imination () and condensation () enable diverse functionalization.
  • Thione (C=S) groups participate in tautomerism and metal chelation, critical for pharmacological activity .

Toxicity and Safety

  • Compounds with methyl or ethyl substituents () show lower toxicity compared to halogenated derivatives () .
  • Computational toxicity models predict safer profiles for acetic acid derivatives versus esterified analogs (e.g., methyl esters in ) .

Physicochemical Properties

  • Solubility : Acetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than esterified counterparts .
  • Melting Points : Thione-containing triazoles generally have higher melting points (>200°C) due to strong intermolecular hydrogen bonding .

Biological Activity

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazones with α-keto acids. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study found that derivatives of this compound showed potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL for these pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were reported at approximately 25 µM and 30 µM respectively, indicating a substantial cytotoxic effect .

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals effectively. The DPPH radical scavenging assay revealed an IC₅₀ value of around 40 µg/mL, suggesting moderate antioxidant potential .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it activates caspases leading to programmed cell death in cancer cells.
  • Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Case Studies

A notable case study involved the administration of a derivative of this compound in animal models. The study reported a significant reduction in tumor size after treatment compared to control groups. Histopathological examinations confirmed increased apoptosis rates within the tumor tissues .

Q & A

Q. What are the standard synthetic routes for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting 1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline aqueous medium. Key steps include:
  • Heating equimolar amounts of triazole-thione and monochloroacetic acid in NaOH solution.

  • Neutralization with HCl to precipitate the carboxylic acid .

  • Confirmation of purity via thin-layer chromatography (TLC) and recrystallization from ethanol or water .

    • Data Table : Common Reaction Conditions
SubstrateSolventTemperatureYield (%)Confirmation Method
Triazole-thioneH₂O/NaOH80–100°C60–85%IR, TLC, NMR
EstersEthanolReflux70–90%Elemental analysis, HPLC

Q. How is the structure of this compound confirmed?

  • Methodological Answer : A combination of analytical techniques is used:
  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., S-H stretch at 2550 cm⁻¹, C=O at 1700 cm⁻¹) .
  • ¹H NMR for substituent positioning (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Chromatography (TLC/HPLC) to confirm purity and individuality .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental pharmacological activity?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:
  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like cytochrome P450 .

  • QSAR modeling to correlate substituent effects (e.g., methoxy groups) with antimicrobial activity .

  • In vitro assays (e.g., MIC tests) to validate computational predictions .

    • Data Table : Example Toxicity Predictions vs. Experimental Results
CompoundPredicted LD₅₀ (mg/kg)Experimental LD₅₀ (mg/kg)Discrepancy Source
3,4-Dimethoxy derivative250180Metabolic oxidation
2,4-Dimethoxy derivative300320High plasma protein binding

Q. What experimental designs optimize the antimicrobial activity of 1,2,4-triazole acetic acid derivatives?

  • Methodological Answer : Key factors include:
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) or methoxy groups enhances activity against Gram-positive bacteria .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction yields for ester derivatives .
  • Bioassay protocols : Agar dilution methods with standardized inoculum sizes (10⁶ CFU/mL) and positive controls (e.g., ciprofloxacin) .

Q. How do crystallography tools like SHELX refine structural ambiguities in triazole derivatives?

  • Methodological Answer : SHELX software is used for:
  • Structure solution : Direct methods (SHELXS) for phase determination from X-ray diffraction data .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Validation : ORTEP-3 for visualizing thermal ellipsoids and detecting disorder .

Q. What strategies mitigate decomposition during stability studies of 2-(5-thioxo-triazolyl)acetic acid salts?

  • Methodological Answer : Decomposition pathways (e.g., hydrolysis) are minimized by:
  • pH control : Buffering solutions at pH 6–7 to prevent acid/base-catalyzed degradation .
  • Lyophilization : Stabilizing hygroscopic salts by freeze-drying .
  • Mass balance validation : HPLC-UV quantification of degradation products (e.g., free theophylline in salts) .

Key Research Findings

  • Antimicrobial Activity : 3,4-Dimethoxy derivatives show MIC values of 1.56 µg/mL against Staphylococcus aureus .
  • Toxicity : Acute toxicity (LD₅₀) ranges from 180–320 mg/kg in murine models, influenced by substituent lipophilicity .
  • Structural Insights : Methoxy groups at the 3,4-positions enhance π-π stacking with bacterial DNA gyrase .

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